molecular formula C16H11BrO B1600953 3-Bromo-2,5-diphenylfuran CAS No. 1487-09-8

3-Bromo-2,5-diphenylfuran

Cat. No. B1600953
CAS RN: 1487-09-8
M. Wt: 299.16 g/mol
InChI Key: WUBRVLIZSPCIBS-UHFFFAOYSA-N
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Description

3-Bromo-2,5-diphenylfuran is a chemical compound with the molecular formula C16H13BrO and a molecular weight of 301.17800 . It is also known by the CAS Number 857790-93-3 .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2,5-diphenylfuran has been studied using the molecular electron density theory through DFT calculation at the B3LYB/6-311G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) .


Chemical Reactions Analysis

The reaction of furans with trithiazyl trichloride is a new ring opening of furans and a new synthesis of isothiazoles . 3-Bromo-2,5-diphenylfuran and its derivatives react in an entirely analogous manner to give the corresponding isothiazoles .

Scientific Research Applications

Synthesis of Isothiazoles

A study by Duan, Perrins, and Rees (1997) demonstrated that 3-bromo-2,5-diphenylfuran can undergo a ring opening with trithiazyl trichloride to form isothiazoles. This process represents a new synthesis pathway for isothiazoles and a novel ring opening method for furans (Duan, Perrins, & Rees, 1997).

Hydroformylation of Olefins

Mora et al. (2006) explored the use of a bidentate aminophosphole-olefin ligand for the rhodium-catalyzed hydroformylation of mono- and disubstituted olefins. Their research indicated that 3-bromo-2,5-diphenylfuran played a role in the formation of efficient catalyst complexes for this process (Mora et al., 2006).

Reactivity with Singlet Oxygen

Takayama, Noguchi, and Nakano (1977) studied the reactivity of 2,5-diphenylfuran, a component structurally similar to 3-bromo-2,5-diphenylfuran, with singlet oxygen and hydroxyl radical in aqueous systems. Their findings contribute to the understanding of how such compounds interact with reactive oxygen species (Takayama, Noguchi, & Nakano, 1977).

Structural Analysis

Levi and Doedens (1980) conducted a detailed structural analysis of 3-bromo-2,5-diphenyl-1,4-dithiin 1,1-dioxide, providing valuable insights into the molecular conformation and properties of derivatives of 3-bromo-2,5-diphenylfuran (Levi & Doedens, 1980).

Singlet Oxygen Detection

Porter and Ingraham (1974) utilized 2,5-diphenylfuran in a spectrophotometric assay to detect singlet oxygen, again highlighting the potential utility of similar compounds like 3-bromo-2,5-diphenylfuran in analytical chemistry (Porter & Ingraham, 1974).

Ring-Opening Reactions

Gilchrist and Pearson (1976) investigated the ring-opening reactions of 2,5-diaryl-3-bromofurans, including 3-bromo-2,5-diphenylfuran, with butyl-lithium. Their research provided insights into the mechanisms and potential applications of these reactions in organic synthesis (Gilchrist & Pearson, 1976).

Safety And Hazards

The safety data sheets of similar compounds suggest that they may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Future research directions could include further exploration of the synthesis of 2,5-diarylfurans using transition-metal-free conditions . Additionally, the potential of 3-Bromo-2,5-diphenylfuran as a building block in medicinal and material chemistry could be investigated .

properties

IUPAC Name

3-bromo-2,5-diphenylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO/c17-14-11-15(12-7-3-1-4-8-12)18-16(14)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBRVLIZSPCIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473273
Record name 3-bromo-2,5-diphenylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,5-diphenylfuran

CAS RN

1487-09-8
Record name 3-bromo-2,5-diphenylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
PMG Bavin - Journal of Pharmacy and Pharmacology, 1965 - lib3.dss.go.th
The obvious route to AA-dimethyl [3-(2, 5-diphenylfur-3-yl) propyl]-amine (lie) was thwarted by extensive decomposition which accompanied attempted reduction of the Mannich bases (I…
Number of citations: 1 lib3.dss.go.th
TL Gilchrist, DPJ Pearson - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
The 2,5-diaryl-3-bromofurans (1) react with butyl-lithium to give the corresponding 2,5-diarylfurans and the allenes (4) or the acetylenes (6); by carrying out the reaction in hexane at 65–…
Number of citations: 2 pubs.rsc.org
RE Lutz, RJ Rowlett Jr - Journal of the American Chemical Society, 1948 - ACS Publications
C—C6H, pounds so far obtained in this field are to be re-garded as active at all, and then only veryslightly so. Because of this, although the objectives were only partially achieved, the …
Number of citations: 26 pubs.acs.org
RE Lutz, JM Smith Jr - Journal of the American Chemical Society, 1941 - ACS Publications
4-Benzoyl-2, 5-diphenyl-2-hydroxyfuranone-3 has been synthesized by carbon benzoylation of l, 4-diphenylbutane-l, 2, 4-trione sodium enolate. It is strongly acidic and remarkably …
Number of citations: 1 pubs.acs.org
CW Rees - Journal of the Chemical Society, Perkin Transactions 1, 1997 - pubs.rsc.org
Trithiazyl trichloride 1 converts 2,5-diphenylfuran into 5-benzoyl-3-phenylisothiazole 2 regiospecifically and in high yield. This is a new ring opening of furans and a new synthesis of …
Number of citations: 1 pubs.rsc.org
X Wang, LY Liu, WX Chang, J Li - Science in China Series B: Chemistry, 2009 - Springer
This paper presents Sonogashira coupling reaction of aryl bromides with protected homopropargyl alcohols such as tert-butyldimethyl(1-phenylbut-3-ynyloxy)silane and tert-…
Number of citations: 7 link.springer.com
CW Rees - Journal of the Chemical Society, Perkin Transactions 1, 1997 - pubs.rsc.org
The reaction of 2,5-diarylfurans with trithiazyl trichloride 1 to give 5-aroyl-3-arylisothiazoles in a useful one-step synthesis of isothiazoles has been extended to both weakly and strongly …
Number of citations: 24 pubs.rsc.org
SM Laaman, O Meth-Cohn, CW Rees - Synthesis, 1999 - thieme-connect.com
Various 2, 5-disubstituted furans are very readily and efficiently transformed into 5-acyl-3-substituted isothiazoles by the action of ethyl carbamate, thionyl chloride and pyridine. …
Number of citations: 13 www.thieme-connect.com
XL Duan, CW Rees, TY Yue - Chemical Communications, 1997 - pubs.rsc.org
Trithiazyl trichloride 1 converts 2,5-disubstituted furans into isothiazoles (eg 3, 6, 7) regiospecifically and in good yield, providing a new, one-step synthesis of isothiazoles, for which a …
Number of citations: 8 pubs.rsc.org
J Guillard, C Lamazzi, O Meth-Cohn… - Journal of the …, 2001 - pubs.rsc.org
Premixed ethyl carbamate, thionyl chloride and pyridine (which generate thiazyl chloride, NSCl) in boiling benzene or toluene convert 2,5- and 2,3,5-substituted furans into 5-…
Number of citations: 10 pubs.rsc.org

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